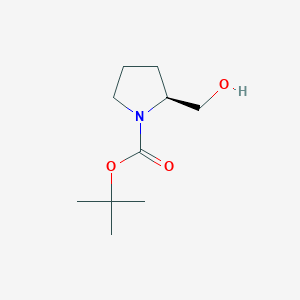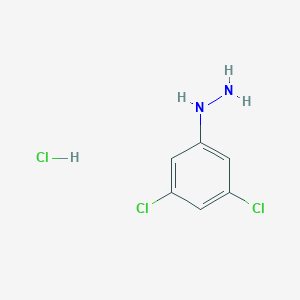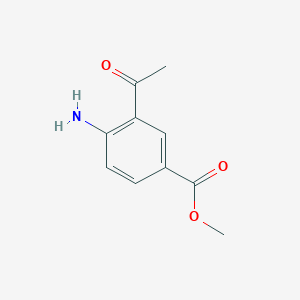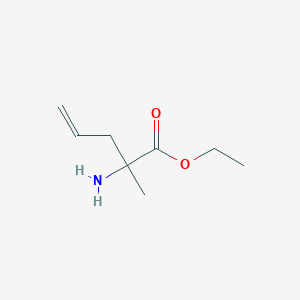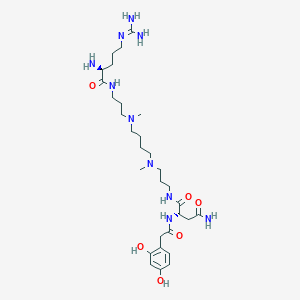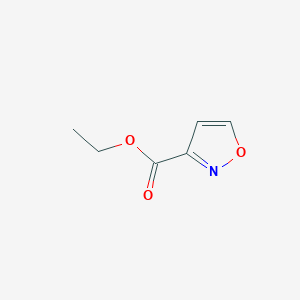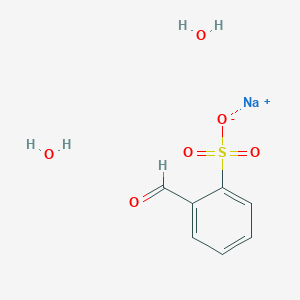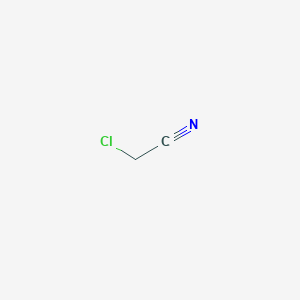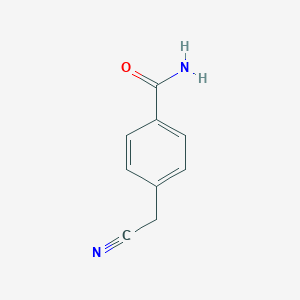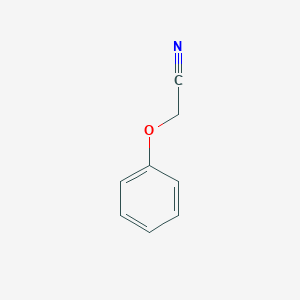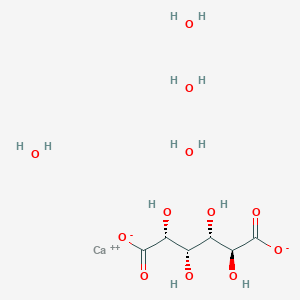
D-saccharate de calcium tétrahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Calcium D-saccharate tetrahydrate has a wide range of scientific research applications, including:
Chemistry:
- Used as a reagent in various chemical reactions and synthesis processes.
- Studied for its potential to stabilize supersaturated solutions of other calcium hydroxycarboxylates .
Biology:
- Investigated for its role in inhibiting β-glucuronidase, an enzyme elevated in some hormone-dependent cancers .
- Studied for its potential chemopreventive properties and anti-oxidative effects .
Medicine:
- Explored for its potential use in cancer prevention and treatment, particularly in hormone-dependent cancers such as breast, prostate, and colon cancers .
Industry:
Mécanisme D'action
Target of Action
Calcium D-saccharate tetrahydrate, also known as Calcium Saccharate, is primarily used in the pharmaceutical and dietary supplement industries . It is a compound obtained by the reaction of calcium hydroxide and D-saccharate acid . It has been shown to have potential chemopreventive properties and anti-oxidative properties .
Mode of Action
Recent research suggests that its main mechanism of action may be through its ability to enhance the body’s detoxification of toxins and carcinogens
Biochemical Pathways
It has been shown to inhibit β-glucuronidase, a phase II enzyme that is elevated in some hormone-dependent cancers of the breast, prostate, and colon .
Pharmacokinetics
It is known that it is soluble in water , which may influence its absorption and distribution in the body
Result of Action
It has been shown to have potential anti-tumor and cholesterol-lowering effects . These effects may be a result of its interaction with detoxification pathways and its inhibition of β-glucuronidase .
Action Environment
The action of Calcium D-saccharate tetrahydrate can be influenced by environmental factors. For instance, it is very stable under normal conditions but can break down when exposed to high temperatures or moisture . Therefore, it is recommended to store it in a dry and ventilated place at room temperature .
Analyse Biochimique
Biochemical Properties
Calcium D-saccharate Tetrahydrate interacts with various enzymes and proteins in biochemical reactions . It inhibits β-glucuronidase, a phase II enzyme that is elevated in some hormone-dependent cancers of the breast, prostate, and colon .
Cellular Effects
It is known to have potential chemopreventive properties and anti-oxidative properties .
Molecular Mechanism
It is known to inhibit β-glucuronidase, suggesting it may exert its effects through enzyme inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium D-saccharate tetrahydrate can be synthesized by reacting D-glucaric acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically involves dissolving D-glucaric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of calcium D-saccharate tetrahydrate .
Industrial Production Methods: In industrial settings, the production of calcium D-saccharate tetrahydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then filtered, washed, and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium D-saccharate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .
Comparaison Avec Des Composés Similaires
Calcium D-saccharate tetrahydrate can be compared with other similar compounds, such as:
Calcium D-gluconate: Another calcium salt used in calcium-fortified foods and beverages.
Calcium L-lactate: Used in the food industry for calcium fortification.
Calcium α-D-heptagluconate: Another calcium salt with applications in the food and pharmaceutical industries.
Calcium D-saccharate tetrahydrate is unique due to its specific inhibitory effects on β-glucuronidase and its ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates .
Propriétés
Numéro CAS |
5793-89-5 |
|---|---|
Formule moléculaire |
C6H8CaO8 |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |
Clé InChI |
UGZVNIRNPPEDHM-SBBOJQDXSA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |
SMILES isomérique |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
| 5793-89-5 5793-88-4 |
|
Description physique |
Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Synonymes |
Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)
